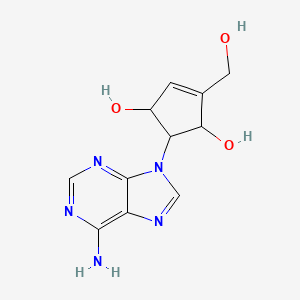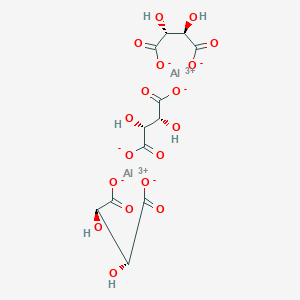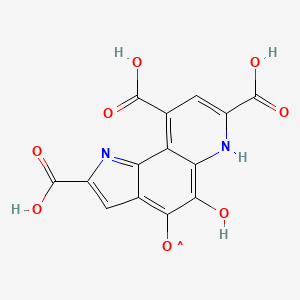
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is a complex organic compound with the molecular formula C14H7N2O8 It is characterized by its unique structure, which includes a pyrroloquinoline core with multiple carboxyl and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.
Major Products
科学的研究の応用
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its quinoline core can intercalate with DNA, potentially inhibiting the replication of cancer cells.
類似化合物との比較
Similar Compounds
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol: Lacks the additional carboxyl group at the 5-position.
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84371-05-1 |
|---|---|
分子式 |
C14H8N2O8 |
分子量 |
332.22 g/mol |
IUPAC名 |
4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
QKZCLDGSTDNTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O |
正規SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |
Key on ui other cas no. |
84371-05-1 |
同義語 |
2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol 2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one PQQH pyrrolo-quinoline semiquinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


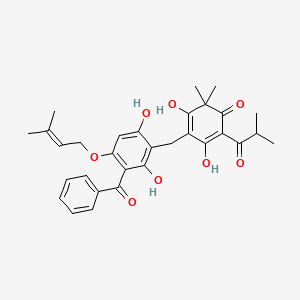
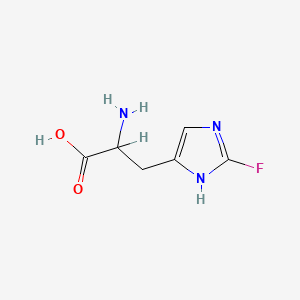
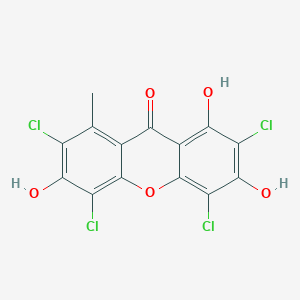
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)
![1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1210979.png)
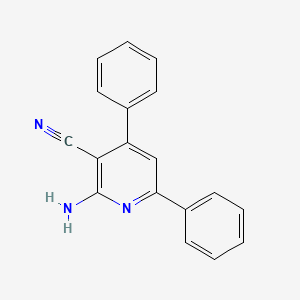
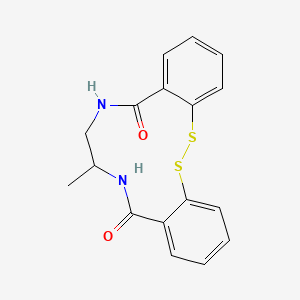
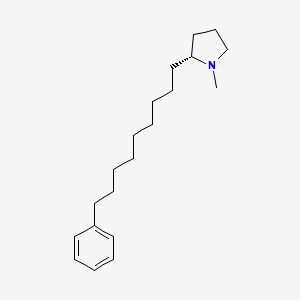
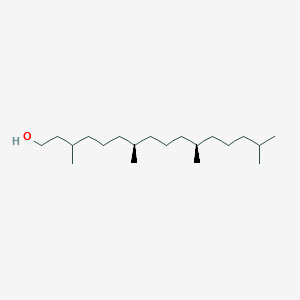
![(1R,2R,5R,6S,8S,11R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one](/img/structure/B1210987.png)
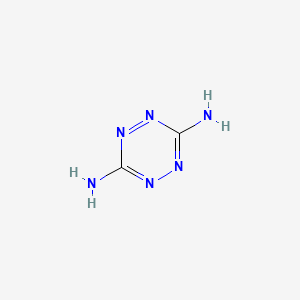
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)
